

Ilorasertib solid tumours clinical trial

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Compound Focus: Ilorasertib

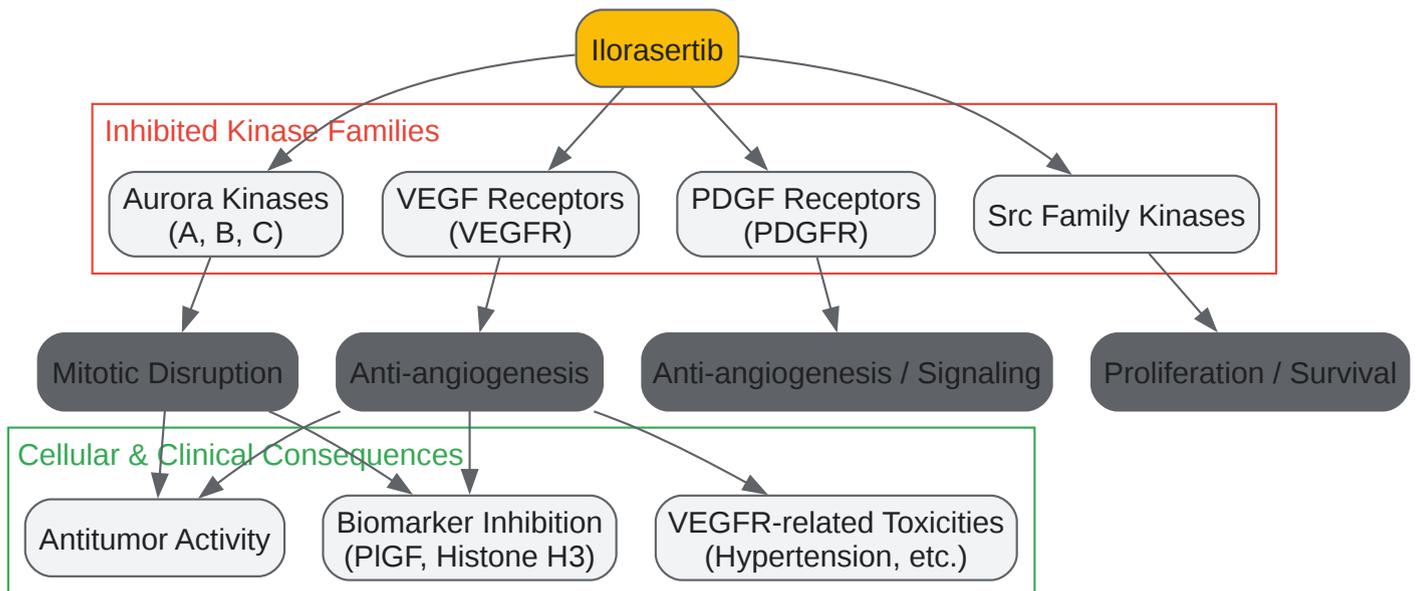
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Ilorasertib's Mechanism of Action

Ilorasertib (ABT-348) is a multi-targeted kinase inhibitor identified as a dual Aurora and VEGF receptor (VEGFR) kinase inhibitor. The diagram below illustrates its core mechanism and the subsequent experimental workflow used to characterize it in clinical trials.



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Ilorasertib mechanism and clinical characterization flow.

Summary of Clinical Trial Data

The following tables consolidate the quantitative data and key findings from the Phase 1 solid tumour trial [1].

Table 1: Trial Design, Dosing, and Safety Profile

Trial Arm	Dosing Schedule	Dose Levels Studied	Most Frequent All-Grade AEs (>30%)	Common Grade 3/4 AEs	Recommended Phase 2 Dose
Arm I (n=23)	Oral, Once Daily (QD), Days 1, 8, 15 of a 28-day cycle	10 mg to 180 mg	Fatigue, Anorexia, Hypertension	Hypertension	Not definitively established; RPTD for oral monotherapy in hematologic trials was 540 mg QW / 480 mg BW [2].
Arm II (n=28)	Oral, Twice Daily (BID), Days 1, 8, 15 of a 28-day cycle	40 mg to 340 mg	Fatigue, Anorexia, Hypertension	Hypertension, Hypokalemia, Anemia	

Table 2: Efficacy and Pharmacodynamic Findings

Category	Details
Antitumor Activity	Two partial responses (PR) observed in Arm II: one in basal cell carcinoma (40 mg BID) and one in adenocarcinoma of unknown primary (230 mg BID) [1].
Pharmacokinetics (PK)	Oral ilorasertib exhibited dose-proportional pharmacokinetics with an approximate half-life of 15 hours [2] [1].

| **Pharmacodynamics (PD) / Biomarkers** | **VEGFR2 Inhibition:** Measured by plasma Placental Growth Factor (PlGF) increase. Effects occurred at lower doses/exposures. **Aurora B Inhibition:** Measured by reduction of phosphorylated Histone H3 (pHH3) in skin biopsies. Required higher doses/exposures than VEGFR2 inhibition [1]. | | **Dose-Limiting Toxicities (DLTs)** | Were predominantly related to VEGFR inhibition [1]. |

Experimental Protocols & Methodologies

The clinical trials employed standardized methodologies for assessing the drug's activity and effects.

Clinical Trial Design (Phase 1 Dose-Escalation)

The primary objective was to determine the safety, tolerability, pharmacokinetics, and recommended phase 2 dose of **ilorasertib** monotherapy [1].

- **Patient Population:** Adults with histologically confirmed, locally advanced, or metastatic solid tumors refractory to standard therapy.
- **Study Arms:** Patients were enrolled into different dosing schedules (Arms I, II, and III as shown in Table 1) [1].
- **Dose Escalation:** An adaptation of the **continual reassessment method** was used. Dosing began with a cohort of three patients, with dose doubling in subsequent cohorts until a dose-limiting toxicity (DLT) or a grade ≥ 2 toxicity attributable to **ilorasertib** occurred [1].
- **DLT Criteria:** Defined as specific adverse events (per CTCAE v4.0) in cycle 1, possibly or probably related to **ilorasertib**. This included specific criteria for hypertension and decline in left ventricular ejection fraction [1].

Pharmacokinetic (PK) Sampling

To characterize the absorption and elimination of **ilorasertib**:

- **Extensive PK blood sampling** was performed up to 72 hours after dosing on specific days (e.g., Day 1 and Day 15) [2].
- **Analysis:** Standard PK parameters were determined using PK noncompartmental methods, including maximum observed plasma concentration (C_{max}), time to C_{max} (T_{max}), elimination half-life ($t_{1/2}$), and area under the plasma concentration–time curve (AUC) [2] [1].

Pharmacodynamic (PD) Biomarker Assessments

Biomarkers were used to demonstrate target engagement and biological activity.

- **VEGFR2 Inhibition:**
 - **Matrix:** Plasma.
 - **Biomarker:** Increase in **Placental Growth Factor (PIGF)**, a known compensatory response to VEGFR pathway blockade [2] [1].
- **Aurora B Inhibition:**
 - **Matrix:** Skin punch biopsies.
 - **Biomarker:** Reduction in **phosphorylated Histone H3 (pHH3)** on serine 10. This is a direct marker of Aurora B kinase activity, as Aurora B phosphorylates Histone H3 during mitosis. A decrease in pHH3 indicates successful target engagement in tissue [1].
- **Cell Cycle Analysis:** Additional blood samples were collected for cell cycle analysis in some studies [2].

Interpretation for Future Development

The clinical data provides clear insights into **ilorasertib's** profile and the challenges faced in its development.

- **Therapeutic Window:** A critical finding was that maximal VEGFR2 inhibition (and associated toxicities like hypertension) occurred at lower exposures than those required for robust Aurora B inhibition in tissue [1]. This narrow therapeutic window likely posed a significant challenge, as dose escalation to achieve more potent anti-mitotic effects was limited by VEGFR-related toxicities.
- **Program Status:** The **ilorasertib** clinical program has been discontinued. The trial in CDKN2A-deficient solid cancers (NCT02540876) is listed as "Completed" [3], and the PMC articles note that the development program was discontinued [1]. No Phase 2 or 3 trials in solid tumors were initiated.
- **Implications for Research:** The experience with **ilorasertib** underscores the difficulty of developing multi-kinase inhibitors with divergent dose-response curves for different targets. Future drug development in this area may require more selective inhibitors or novel strategies, such as PROTAC degraders, to better separate efficacy from toxicity [4].

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